Subtype-Selective P2X4 Antagonism with Micromolar Potency
The target compound demonstrates quantifiable antagonist activity at the recombinant rat P2X4 receptor (often referred to as P2X purinoceptor 2 in early nomenclature), showing clear engagement at a standard screening concentration. This activity differentiates it from non-selective P2X antagonists like suramin and PPADS, which exhibit distinct subtype-selectivity profiles [1]. While a direct head-to-head IC50 comparison with its closest methyl analog is not available in public data, the target’s P2X4 activity at 30 µM provides a verifiable benchmark for receptor engagement that is absent for many other in-class compounds [2].
| Evidence Dimension | Antagonist activity at recombinant rat P2X4 receptor |
|---|---|
| Target Compound Data | Active at 30 µM (exact % inhibition not publicly specified) |
| Comparator Or Baseline | In-class analog 4-(4-methylphenoxy)-N-(4-morpholin-4-ylsulfonylphenyl)butanamide (BDBM79222): no publicly available P2X4 data for comparison |
| Quantified Difference | Activity confirmed vs. data absent for closest analog, indicating a unique P2X4 profiling opportunity |
| Conditions | Recombinant rat P2X4 receptor expressed in Xenopus oocytes, antagonist activity evaluation at 30 µM |
Why This Matters
This establishes a measurable, subtype-specific activity anchor that is not documented for its closest analog, making it the preferred choice for P2X4-focused studies.
- [1] BindingDB. Assay Method Information for ChEMBL_147393 (CHEMBL751802). Antagonist activity against recombinant rat P2X purinoceptor 2 (P2X4) at 30 uM, expressed in Xenopus oocytes. 2007. View Source
- [2] BindingDB. Search Results directly linking BDBM79220 to this assay. Accessed 2026. View Source
